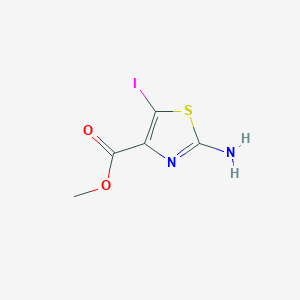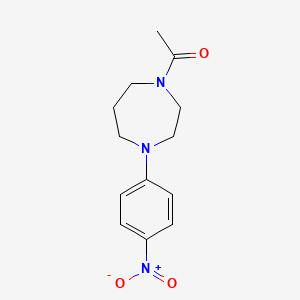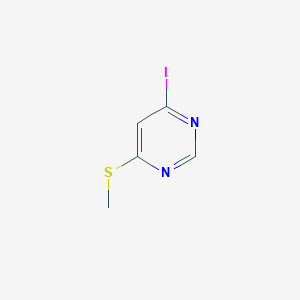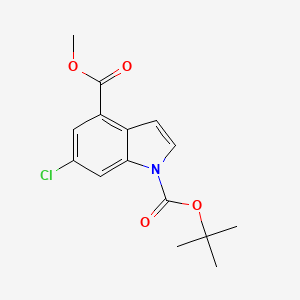![molecular formula C12H15N3O B1398004 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one CAS No. 906532-83-0](/img/structure/B1398004.png)
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Descripción general
Descripción
“1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” is an intermediate of Rimegepant, which is used to prevent and treat the symptoms of migraine headaches .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It has been designed and synthesized as selective mTOR inhibitors . The most active compound in ATP binding site of SFKs was revealed through Molecular dynamics (MDs) simulation .
Chemical Reactions Analysis
The chemical reactions of “this compound” are complex. The transformation of milrinone to 1,3-dihydro-5-methyl-6- (4-pyridinyl)-2H-imidazo [4,5-b]pyridin-2-one resulted in very potent cAMP PDE III inhibitors with in vitro activity in the nanomolar range .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 217.27 and a melting point of 224 - 228 degrees Celsius .
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Synthesis of Derivatives
N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives have been synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts (Ghorbani‐Vaghei & Amiri, 2014).
Potential Anticancer Agents
Imidazo[4,5-b]pyridines have been explored for their potential as anticancer agents. The active imidazo[4,5-b]pyridine was shown to cause the accumulation of cells at mitosis, indicating its potential in cancer therapy (Temple et al., 1987).
Eco-friendly Synthesis
An environmentally-benign method for synthesizing 1H-imidazo[4,5-b]pyridine has been developed. This involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water, using an air oxidative cyclocondensation reaction (Kale et al., 2009).
Antimicrobial and Anticancer Activity
Novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives have been synthesized and screened for their antimicrobial and anticancer activities (Banda et al., 2016).
Spectroscopic Properties Study
The structure and spectroscopic properties of 1′,3′-Dihydrospiro[cyclohexane-1,2′-[2H]imidazo[4,5-b]pyridine] have been analyzed using various spectroscopic methods, providing insights into its physical and chemical characteristics (Vural et al., 2016).
C═O and C═C Bond-forming Reactions
A strategy for the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines using transition metal-mediated reactions has been developed. This represents an efficient approach for forming C-N, C═O, and C═C bonds (Cao et al., 2014).
Biological and Chemical Studies
Antiproliferative Activity
2-Thioxo-1H,3H-imidazo[4,5-b]pyridine derivatives have been synthesized and tested for their antiproliferative activity in vitro against human cancer cell lines (Liszkiewicz et al., 2003).
Potential HIV-1 Inhibitors
Certain substituted imidazo[1,2-a]pyridines have been identified as weak allosteric inhibitors of HIV-1 reverse transcriptase, showing good inhibitory activity in enzymatic and HIV anti-infectivity assays (Bode et al., 2011).
Synthesis of Novel Isomers
Research has been conducted on the synthesis of new isomers like 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives, exploring their potential in medical applications such as antituberculotic activity (Bukowski & Janowiec, 1996).
Vibrational Spectra and Molecular Structure
The molecular structure and vibrational spectra of various imidazo[4,5-b]pyridine derivatives have been determined using density functional theory and X-ray data, providing valuable insights into their molecular characteristics (Lorenc et al., 2008).
Therapeutic Applications
Imidazo[1,2-a]pyridine has been recognized as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and other therapeutic activities (Deep et al., 2016).
Mecanismo De Acción
Target of Action
The compound “1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” is a derivative of imidazole, a heterocyclic compound known for its broad range of chemical and biological properties Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. This compound may also interact with transcription factors, influencing gene expression. The changes in gene expression can result in altered cellular functions, such as increased or decreased proliferation, differentiation, or apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux. For instance, this compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their levels. These interactions can have significant implications for cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Propiedades
IUPAC Name |
1-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-12-14-11-10(7-4-8-13-11)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPGJEKERBHADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(NC2=O)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1397931.png)
![Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B1397932.png)

![Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1397934.png)

![3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde](/img/structure/B1397937.png)
![Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-](/img/structure/B1397939.png)


